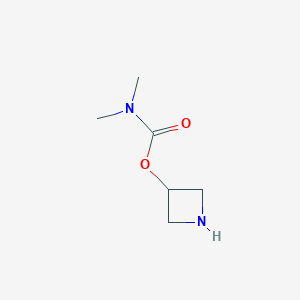

3-アゼチジニルジメチルカルバメート

概要

説明

Synthesis Analysis

The synthesis of Azetidin-3-yl dimethylcarbamate involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular weight of Azetidin-3-yl dimethylcarbamate is 144.17 g/mol . The InChI code is 1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H .Chemical Reactions Analysis

Azetidines are known for their reactivity driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

Azetidin-3-yl dimethylcarbamate is a white, odorless crystalline solid that melts at 75-77°C. It has a density of 1.087 gm/cm³ and is slightly soluble in water but highly soluble in organic solvents such as methanol, ethanol, and acetone.科学的研究の応用

新規ヘテロ環式化合物の合成

3-アゼチジニルジメチルカルバメートは、新規ヘテロ環式化合物の合成において重要な役割を果たしています。 アゼチジン環を含む新規ヘテロ環式アミノ酸誘導体の調製に使用されます . 出発物質である(N-Boc-アゼチジン-3-イリデン)アセテートは、(N-Boc)アゼチジン-3-オンからDBU触媒によるHorner–Wadsworth–Emmons反応により得られ、続いてNH-ヘテロ環とのaza-Michael付加反応により、標的となる官能基化3-置換3-(アセトキシメチル)アゼチジンが得られます .

抗がん研究

3-アゼチジニルジメチルカルバメート誘導体は合成され、その抗がん活性を評価されています . これらの誘導体は、1,3,4-オキサジアゾール/チアゾール環の豊富な生物学的可能性を利用して調製されました . 新たに合成されたコンジュゲートは、MCF-7細胞株を用いてその抗がん活性を評価されました .

抗菌研究

抗がん研究に加えて、3-アゼチジニルジメチルカルバメート誘導体の抗菌特性も研究されています . これらの誘導体は調製され、様々な種類の細菌や真菌の増殖を阻害する可能性について試験されました .

抗酸化研究

3-アゼチジニルジメチルカルバメート誘導体の抗酸化可能性を評価する研究も実施されています . 抗酸化物質は、フリーラジカルと呼ばれる有害な分子によって引き起こされる損傷から身体を守る上で重要な役割を果たしています .

Safety and Hazards

将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been published in the last years with a focus on the most recent advances, trends, and future directions .

作用機序

Target of Action

Azetidin-3-yl dimethylcarbamate is a derivative of azetidinone . Azetidinones are known for their wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities . They are potent mechanism-based inhibitors of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . Therefore, these enzymes can be considered as the primary targets of Azetidin-3-yl dimethylcarbamate.

Mode of Action

Azetidinones, in general, are known to inhibit their target enzymes, which leads to various biological effects .

Biochemical Pathways

Given the wide range of biological activities exhibited by azetidinones, it can be inferred that multiple biochemical pathways might be affected .

Pharmacokinetics

The molecular weight of azetidin-3-yl dimethylcarbamate is 18063 , which is within the optimal range for oral bioavailability

Result of Action

Given the wide range of biological activities exhibited by azetidinones, it can be inferred that the compound might have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

azetidin-3-yl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8(2)6(9)10-5-3-7-4-5/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWJBRITXFDOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

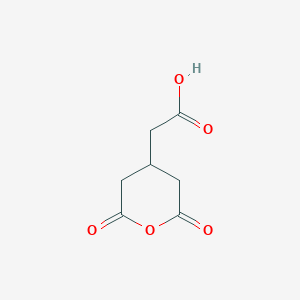

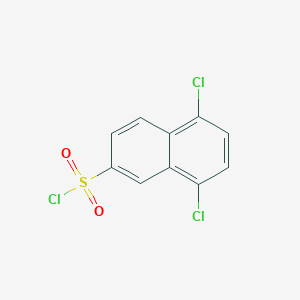

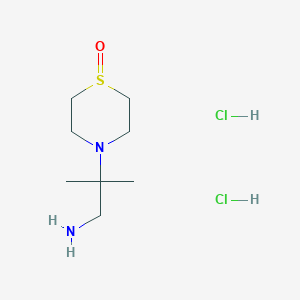

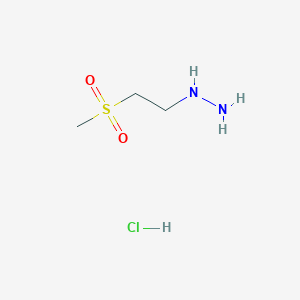

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

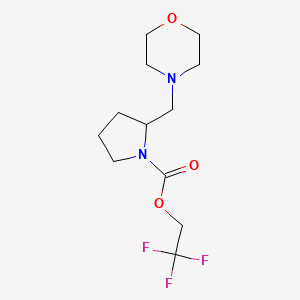

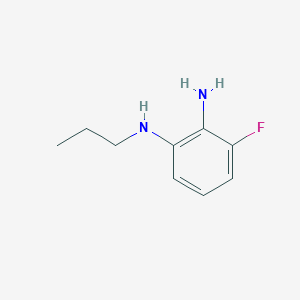

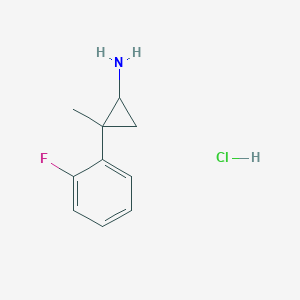

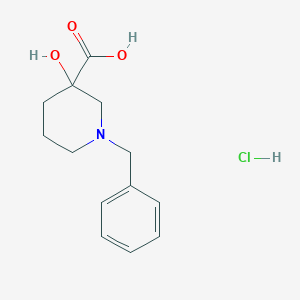

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)